molecular formula C12H16O5 B1217357 3-(3,4,5-Trimethoxyphenyl)propanoic acid CAS No. 25173-72-2

3-(3,4,5-Trimethoxyphenyl)propanoic acid

Cat. No.: B1217357
CAS No.: 25173-72-2
M. Wt: 240.25 g/mol
InChI Key: ZCYXGVJUZBKJAI-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)propanoic acid, also known as 3,4,5-trimethoxyhydrocinnamic acid, is an organic compound with the molecular formula C12H16O5. It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid group. This compound is found in certain herbs and spices, such as Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised to wash face, hands, and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

3-(3,4,5-Trimethoxyphenyl)propanoic acid is known to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .

Mode of Action

For example, inhibition of Hsp90 can disrupt protein folding, while inhibition of TrxR can affect redox homeostasis .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its broad range of protein targets. For instance, inhibition of COX-1 and COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain

Pharmacokinetics

As a carboxylic acid, it may undergo metabolism via conversion to a coenzyme a (coa) derivative, which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways affected. For example, inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain . The compound has also been reported to exhibit anticonvulsant and sedative activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is found in herbs and spices, and is a constituent of Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) The presence of other compounds in these plants could potentially affect the bioavailability and efficacy of this compound

Biochemical Analysis

Biochemical Properties

3-(3,4,5-Trimethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β (PDGFRβ) . These interactions suggest that this compound may have potential therapeutic applications, particularly in cancer treatment.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of key enzymes like Hsp90 and TrxR can lead to the disruption of cellular homeostasis and induce apoptosis in cancer cells . Additionally, its interaction with P-gp suggests a role in modulating drug resistance in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the destabilization of microtubules and the disruption of protein folding, respectively. Furthermore, the compound’s interaction with TrxR and HLSD1 can result in oxidative stress and epigenetic modifications, respectively, contributing to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged anticancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions These metabolic processes result in the formation of various metabolites that are excreted through the urine

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with P-gp suggests that it may be actively transported across cell membranes . Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue permeability. The compound’s localization and accumulation in target tissues are critical determinants of its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, while its inhibition of Hsp90 indicates a presence in the cytoplasm and endoplasmic reticulum. These localizations are essential for the compound’s ability to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)propanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include heating under reflux and the use of a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid
  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxyphenylacetic acid

Comparison: 3-(3,4,5-Trimethoxyphenyl)propanoic acid is unique due to its propanoic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 3,4,5-trimethoxybenzoic acid is primarily used in the synthesis of other compounds, this compound has broader applications in biological and medicinal research .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYXGVJUZBKJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179842
Record name 3,4,5-Trimethoxyhydrocinnamic acid
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4,5-Trimethoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25173-72-2
Record name 3-(3,4,5-Trimethoxyphenyl)propionic acid
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Record name 3,4,5-Trimethoxyhydrocinnamic acid
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Record name 25173-72-2
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Record name 3,4,5-Trimethoxyhydrocinnamic acid
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Record name 3,4,5-trimethoxyhydrocinnamic acid
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Record name 3-(3,4,5-Trimethoxyphenyl)propanoic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

102 - 103 °C
Record name 3-(3,4,5-Trimethoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

16.1 g (0.05 mol) of 5-(3,4,5-trimethoxyphenylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (m.p.: 159°-160° C.) were added to 50 ml of the mixture of formic acid and triethylamine prepared as described in Example 1, then the procedure described in Example 2 was followed.
Quantity
16.1 g
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Synthesis routes and methods II

Procedure details

6.8 g of potassium carbonate is added to a solution of 21.44 g of 3,4,5-trimethoxyphenylpropenoic acid and 45 ml of water then the medium is hydrogenated for one hour under a pressure of 1200-1300 mbars in the presence of 1.8 g activated charcoal with 10% palladium, in this way 2.1 l of hydrogen is absorbed. The reaction medium is filtered, followed by washing with water and acidifying with 50 ml of hydrochloric acid (2N). After separation, the residue is washed with water and dried under reduced pressure at ambient temperature. In this way 19.8 g of the expected product is obtained (M.P.=102-103° C.).
Quantity
6.8 g
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21.44 g
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45 mL
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Synthesis routes and methods III

Procedure details

6.8 g of potassium carbonate were added to a solution of 21.44 g of 3,4,5-trimethoxyphenylpropenoic acid and 45 ml of water and the mixture was hydrogenated for one hour under a pressure of 1200-1300 mbar in the presence of 1.8 g of activated charcoal with 10% of palladium during which 2.1 liters of hydrogen were absorbed. Filtration was carried out, followed by washing with water and acidifying with 50 ml of hydrochloric acid (2 N). The product was separated off, washed with water and dried under reduced pressure at ambient temperature to obtain 19.8 g of the expected product melting at 102-103° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
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21.44 g
Type
reactant
Reaction Step One
Name
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45 mL
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solvent
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1.8 g
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2.1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main metabolic pathways of elemicin and isoelemicin in rats, and how does 3-(3,4,5-Trimethoxyphenyl)propionic acid fit into these pathways?

A1: Both elemicin and isoelemicin, naturally occurring compounds found in certain plants, are primarily metabolized through two pathways in rats: the cinnamoyl pathway and the epoxide-diol pathway []. 3-(3,4,5-Trimethoxyphenyl)propionic acid is a key metabolite produced via the cinnamoyl pathway for both compounds. In this pathway, the allyl or propenyl side chain undergoes oxidation, ultimately leading to the formation of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is then often found conjugated to glycine in the urine [].

Q2: Has 3-(3,4,5-Trimethoxyphenyl)propionic acid demonstrated any biological activity, and if so, what analytical techniques were used to study it?

A2: Yes, 3-(3,4,5-Trimethoxyphenyl)propionic acid has shown promising antileishmanial activity in vitro [, ]. Specifically, it demonstrated dose-dependent leishmanicidal effects against the promastigote form of Leishmania amazonensis []. This activity was studied using cell culture assays, where the viability of the parasites was monitored in the presence of varying concentrations of 3-(3,4,5-Trimethoxyphenyl)propionic acid. Additionally, researchers have developed highly sensitive monoclonal antibody-based gold immunochromatographic assays (GICA) for the detection and quantification of 3-(3,4,5-Trimethoxyphenyl)propionic acid in complex matrices like milk and honey [].

Q3: How is the structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid related to its use in developing analytical tools?

A3: The structure of 3-(3,4,5-Trimethoxyphenyl)propionic acid has been exploited to develop highly sensitive monoclonal antibodies []. By synthesizing different haptens, which are small molecules that mimic a part of the target molecule's structure, researchers identified 3,4,5-Trimethoxyphenylacetic acid as the ideal hapten for eliciting antibodies with high specificity and sensitivity towards 3-(3,4,5-Trimethoxyphenyl)propionic acid []. These antibodies formed the basis for a gold immunochromatographic assay, highlighting how understanding and manipulating the compound's structure can lead to valuable analytical tools.

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